molecular formula C12H9BrN2O3 B1423765 Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate CAS No. 1086397-52-5

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

Cat. No. B1423765
CAS RN: 1086397-52-5
M. Wt: 309.11 g/mol
InChI Key: WWAVMSQVOMOCQM-UHFFFAOYSA-N
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Description

“Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate” is a chemical compound with the CAS Number: 1086397-52-5. It has a molecular weight of 309.12 and its IUPAC name is methyl 2- [ (5-bromo-2-pyrimidinyl)oxy]benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate” is a solid at room temperature. It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Antiviral Activity

The compound, as part of a class of 2,4-diaminopyrimidine derivatives, has shown poor inhibitory activity against DNA viruses but significant inhibition of retrovirus replication in cell culture. Specifically, certain 5-substituted derivatives exhibited marked inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. However, it's noteworthy that the 5-methyl derivative was also cytostatic to certain cell cultures (Hocková et al., 2003).

Herbicide Synthesis

The compound is involved in the synthesis of deuterated forms of herbicidal ingredients like ZJ0273 and ZJ0702. These forms have been utilized as tracers in metabolism and degradation studies, as well as internal standards in the quantitation of herbicide residues in agricultural products (Yang & Lu, 2010).

Chemical Synthesis and Crystal Engineering

Safety and Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

methyl 2-(5-bromopyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAVMSQVOMOCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695146
Record name Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

CAS RN

1086397-52-5
Record name Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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